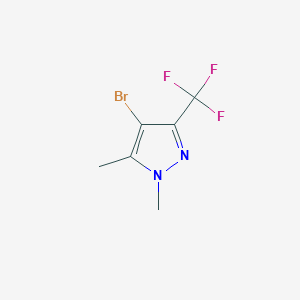

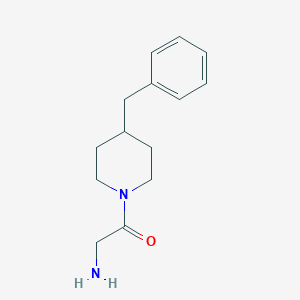

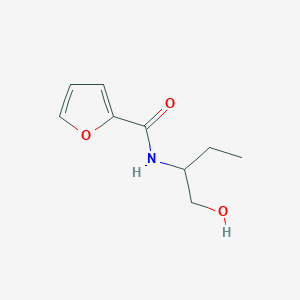

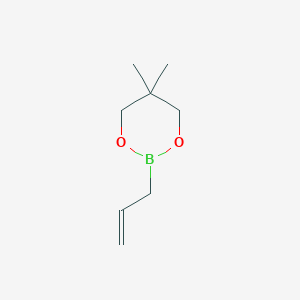

![molecular formula C11H16BNO2 B1279865 [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid CAS No. 878289-40-8](/img/structure/B1279865.png)

[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid

Übersicht

Beschreibung

“[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid” is a boronic acid derivative . Boronic acids are versatile and robust functional groups that have been widely integrated with various compounds for the discovery of novel biologically active substances . This specific compound, “[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid”, has a molecular formula of C11H16BNO2 .

Molecular Structure Analysis

The molecular structure of “[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid” was confirmed by X-ray diffraction . The optimized DFT structure is consistent with the X-ray single crystal structure . The molecular electrostatic potential and frontier molecular orbital were further studied to provide reference for studying its physical and chemical properties .

Chemical Reactions Analysis

Boronic acids, including “[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid”, can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars . This property allows chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .

Physical And Chemical Properties Analysis

“[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid” has a predicted boiling point of 379.3±44.0 °C and a predicted density of 1.19±0.1 g/cm3 . It has a molecular weight of 191.035 Da .

Wissenschaftliche Forschungsanwendungen

-

Drug Discovery

- Field: Medicinal Chemistry

- Application: The pyrrolidine ring, a component of your compound, is widely used in medicinal chemistry to develop compounds for treating human diseases . The versatility of this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Method: The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results: This approach has led to the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .

-

Biological Modeling

- Field: Bioinformatics

- Application: Tools like Google DeepMind’s AlphaFold can predict the structures of DNA, RNA, and molecules like ligands, which are essential to drug discovery .

- Method: The tool provides a nuanced and dynamic portrait of molecule interactions .

- Results: Depending on the interaction being modeled, accuracy can range from 40% to over 80% .

-

Battery Technology

- Field: Energy Storage

- Application: Solid-state polymer electrolytes (SPEs) are used in lithium metal batteries (LMBs), and the most promising application is the in-situ polymerization strategy .

- Method: The in-situ polymerization strategy can be used for assembling SPEs into LMBs .

- Results: This strategy has received extensive attention from researchers recently .

-

Molecular Biology and Diagnostics

- Field: Molecular Biology

- Application: Oligonucleotides (ONs) modified with 2′-O- (pyren-1-yl)methylribonucleotides have been explored for a range of applications in molecular biology, nucleic acid diagnostics, and materials science for more than 25 years .

- Method: The review provides an overview of synthetic strategies toward 2′-O- (pyren-1-yl)methylribonucleotides .

- Results: The predictable binding mode of the pyrene moiety, coupled with the microenvironment-dependent properties and synthetic feasibility, render 2′-O- (pyren-1-yl)methyl-RNA monomers as a promising class of pyrene-functionalized nucleotide building blocks for new applications in molecular biology, nucleic acid diagnostics, and materials science .

-

Industrial Applications

- Field: Industrial Research

- Application: [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid has potential applications in medical research, environmental research, and industrial research.

- Method: In medical research, [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid has been studied for its role in drug development and its potential therapeutic effects.

- Results: Clinical trials have been conducted to evaluate its potential applications.

-

Gland Packing

- Field: Material Science

- Application: VM5 is a universal paper mill and sugar mill packing, made of a unique Aramidic composite fibre .

- Method: This special fibre combines an exceptionally high tensile strength (27,000 Kg/cm2), outstanding heat resistance, linked to low friction and excellent cool running properties .

- Results: The low-friction factor reduces abrasion to up to one tenth of Aramidic fibres, giving high reliability and life, even in the most demanding of applications .

Safety And Hazards

“[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid” is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Zukünftige Richtungen

Boronic acids, including “[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid”, have exhibited considerable potentials in drug discovery, chemical biology, organic chemistry, and material sciences . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is a promising future for the further study and application of boronic acids in medicinal chemistry .

Eigenschaften

IUPAC Name |

[2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6,14-15H,3-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKRRMUMVOCZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468407 | |

| Record name | [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid | |

CAS RN |

878289-40-8 | |

| Record name | [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

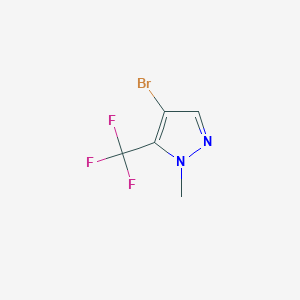

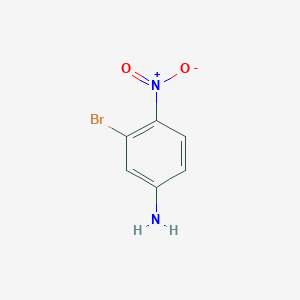

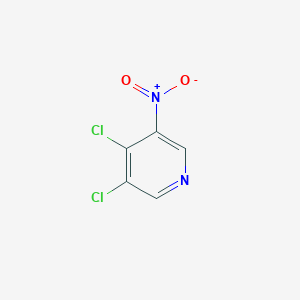

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)